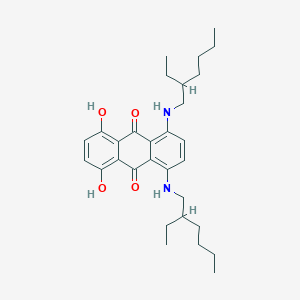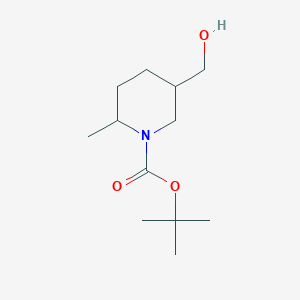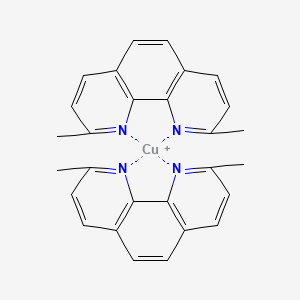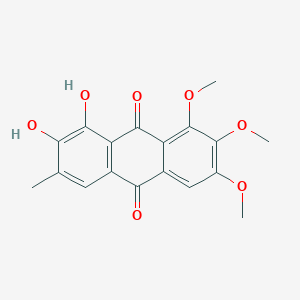
Ethyl 4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoate is a chemical compound that belongs to the class of aromatic heterocycles It is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoate typically involves the reaction of 4,6-diamino-2,2-dimethyl-1,3,5-triazine with ethyl 4-bromobenzoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: The compound can be reduced using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the triazine ring or the benzoate group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
- Oxidized derivatives with additional oxygen-containing functional groups.
- Reduced derivatives with hydrogenated triazine or benzoate rings.
- Substituted products with various functional groups replacing hydrogen atoms on the triazine or benzoate rings.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Ethyl 4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoate involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and π-π interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also interfere with cellular pathways, such as signal transduction or gene expression, contributing to its therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoate can be compared with other triazine-based compounds:
2,4,6-Triamino-1,3,5-triazine: Known for its use in the synthesis of melamine resins and its applications in materials science.
2,4-Diamino-6-phenyl-1,3,5-triazine: Investigated for its potential as an anticancer agent and its role in organic synthesis.
2,4-Diamino-6-methyl-1,3,5-triazine: Used in the development of herbicides and its applications in agricultural chemistry.
The uniqueness of this compound lies in its specific structural features, such as the ethyl benzoate group, which imparts distinct chemical and biological properties compared to other triazine derivatives.
Eigenschaften
CAS-Nummer |
17740-29-3 |
|---|---|
Molekularformel |
C14H19N5O2 |
Molekulargewicht |
289.33 g/mol |
IUPAC-Name |
ethyl 4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoate |
InChI |
InChI=1S/C14H19N5O2/c1-4-21-11(20)9-5-7-10(8-6-9)19-13(16)17-12(15)18-14(19,2)3/h5-8H,4H2,1-3H3,(H4,15,16,17,18) |
InChI-Schlüssel |
IGQDOFBDHKOXGN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=NC(=NC2(C)C)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6,6-Dioxo-6lambda6-thia-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13141576.png)

![9,10-Anthracenedione, 1,5-bis[(phenylmethyl)thio]-](/img/structure/B13141595.png)


![5-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde](/img/structure/B13141617.png)



![[1,4'-Bipiperidine]-1'-aceticacid,potassiumsalt(1:1)](/img/structure/B13141654.png)

